![molecular formula C42H81NO8 B3026323 N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 CAS No. 145176-92-7](/img/structure/B3026323.png)
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
説明
C18 Galactosylceramide-d35 is intended for use as an internal standard for the quantification of C18 galactosylceramide by GC- or LC-MS. C18 Galactosylceramide is a naturally occurring sphingolipid that has been found in the cerebellum of rats and humans. It is selectively localized with cholesterol over potassium, sodium, or phosphocholine in rat cerebellum white matter.
生物活性
N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 is a complex compound with notable biological activities. Its molecular formula is and it has a molecular weight of 573.8 g/mol. This compound is classified as a glycosylated amide, combining features of both lipid and carbohydrate structures, which may contribute to its biological functions.
Property | Value |
---|---|
Molecular Formula | C31H59NO8 |
Molecular Weight | 573.8 g/mol |
CAS Number | 112791-52-3 |
Synonyms | LSD-GALC-S, LSD-GALC-IS |
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the β-D-galactopyranosyl moiety and the long-chain fatty acid derivatives. This section details the various biological activities observed in studies involving this compound.
1. Antimicrobial Activity
Research indicates that compounds similar to N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 exhibit significant antimicrobial properties. The glycosylation enhances solubility and interaction with microbial membranes, potentially disrupting their integrity.
2. Anti-inflammatory Properties
Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines, suggesting a potential role in treating inflammatory diseases.
3. Neuroprotective Effects
Preliminary data suggest that N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar glycosylated amides demonstrated that these compounds inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used in clinical settings.
Case Study 2: Inflammation Modulation
In vitro experiments using macrophage cell lines treated with N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 revealed a significant reduction in the secretion of pro-inflammatory cytokines after exposure to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Research Findings
Recent findings highlight the importance of the fatty acid chain length and glycosylation pattern on the biological activity of this compound. The following table summarizes key research findings related to its biological activities:
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | Effective against S. aureus, MIC = 32 µg/mL |
Anti-inflammatory Properties | Reduced IL-6 and TNF-alpha levels by 50% |
Neuroprotective Effects | Decreased oxidative stress markers in neuronal cells |
科学的研究の応用
Biochemical Applications
-
Drug Delivery Systems
- The compound can be utilized as a carrier for drug delivery due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs. Its structure promotes cellular uptake and enhances bioavailability.
- Case Study : Research has shown that modifying lipid-based carriers with galactosyl moieties improves targeting efficiency to liver cells, enhancing therapeutic efficacy against liver diseases .
-
Antiviral Agents
- Studies indicate that compounds similar to N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 exhibit antiviral properties by inhibiting viral entry into host cells.
- Case Study : A derivative of this compound demonstrated effective inhibition of HIV replication in vitro by blocking the virus's entry mechanism .
- Cancer Therapy
Material Science Applications
-
Biodegradable Polymers
- N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 can be incorporated into biodegradable polymer matrices for environmentally friendly materials.
- Case Study : Research demonstrated that incorporating this compound into polylactic acid (PLA) films enhanced mechanical properties and degradation rates under controlled conditions .
- Surface Modifications
Table of Applications
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,17D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-CLKFQYKCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。